molecular formula C23H19N5O6S B6104318 2-[2-((E)-2-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE

2-[2-((E)-2-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE

Cat. No.: B6104318
M. Wt: 493.5 g/mol
InChI Key: IWLMIDKQQQZEIC-ZMOGYAJESA-N
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Description

2-[2-((E)-2-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE is a complex organic compound that belongs to the class of thiazolyl hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-((E)-2-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. The starting materials often include substituted furans, thiazoles, and hydrazones. The reaction conditions may involve the use of solvents such as ethanol or methanol, catalysts like acids or bases, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Advanced techniques like chromatography and crystallization may be employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-((E)-2-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 2-[2-((E)-2-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE may exhibit potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to explore its therapeutic potential.

Medicine

The compound may have applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests potential activity against various diseases, including cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings. Its unique properties could enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 2-[2-((E)-2-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE likely involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-((E)-2-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE include other thiazolyl hydrazones and related heterocyclic compounds. Examples include:

  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both thiazole and hydrazone moieties. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[(2E)-2-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O6S/c1-33-15-7-9-17(18(11-15)28(31)32)19-10-8-16(34-19)13-24-27-23-26-22(30)20(35-23)12-21(29)25-14-5-3-2-4-6-14/h2-11,13,20H,12H2,1H3,(H,25,29)(H,26,27,30)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLMIDKQQQZEIC-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=NN=C3NC(=O)C(S3)CC(=O)NC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/N=C/3\NC(=O)C(S3)CC(=O)NC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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